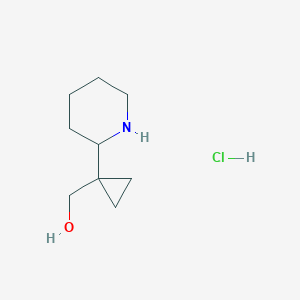

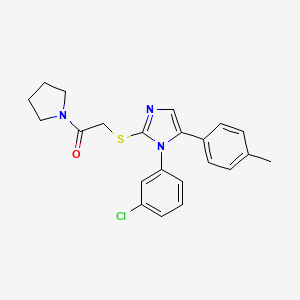

(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of “(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride” is C9H18ClNO . Its average mass is 191.698 Da, and its monoisotopic mass is 191.107697 Da .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of compounds related to (1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride involves condensation reactions using specific sulfonyl chlorides and bases in suitable solvents. This technique is critical for the creation of various piperidine derivatives (Girish et al., 2008), (Benakaprasad et al., 2007).

Crystal Structure Investigations : X-ray crystallography is employed to investigate the crystal structures of synthesized compounds. These studies reveal details such as the conformation of the piperidine ring and the geometry around sulfur atoms in sulfonyl derivatives (Prasad et al., 2008).

Chemical Properties and Interactions

Molecular Interactions : Research includes examining how different substituents and chemical modifications impact the molecular interactions, crystal packing, and overall stability of the compounds. This includes understanding hydrogen bonding patterns and other molecular interactions (Revathi et al., 2015).

Chemical Synthesis Research : Studies focus on the synthesis of various derivatives, highlighting the versatility and reactivity of the piperidine framework in creating a wide range of compounds with potential applications in different fields (Rui, 2010).

Biomedical Research

Antitubercular Activities : Some derivatives of piperidinyl methanol compounds have been explored for their antitubercular properties, showing promising results against Mycobacterium tuberculosis (Bisht et al., 2010).

Biochemical Studies : The biochemical properties of various piperidine derivatives are examined, including their conformations and interactions with biological membranes. These studies contribute to a deeper understanding of the potential therapeutic applications of these compounds (Burgos et al., 1992).

Impurity Analysis in Pharmaceuticals

- Identification of Impurities : Research includes identifying and quantifying impurities in pharmaceuticals containing piperidine derivatives. This is crucial for ensuring the safety and efficacy of these drugs (Liu et al., 2020).

Propiedades

IUPAC Name |

(1-piperidin-2-ylcyclopropyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-7-9(4-5-9)8-3-1-2-6-10-8;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYZPOBSXOUXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)

![methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2596563.png)

![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)

![3-(2-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2596569.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)

![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)